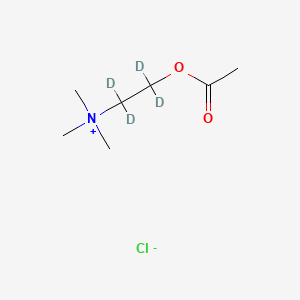

Acetylcholine-1,1,2,2-D4 chloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2-acetyloxy-1,1,2,2-tetradeuterioethyl)-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16NO2.ClH/c1-7(9)10-6-5-8(2,3)4;/h5-6H2,1-4H3;1H/q+1;/p-1/i5D2,6D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUGOREOARAHOCO-NXMSQKFDSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC(=O)C)[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Stable Isotope Labeling in the Elucidation of Cholinergic System Dynamics

The study of the cholinergic system, which is crucial for memory, learning, and attention, presents significant analytical challenges due to the low concentrations and rapid enzymatic degradation of acetylcholine (B1216132). nih.govnih.gov Stable isotope labeling is a technique that allows researchers to trace molecules through biological systems, offering a window into the dynamics of metabolic networks. silantes.comcreative-proteomics.com By introducing molecules containing heavy isotopes like deuterium (B1214612) (²H) or carbon-13 (¹³C), scientists can differentiate between the labeled tracer and the naturally abundant (unlabeled) molecules within an organism. nih.gov

This approach provides several key advantages in neurochemical research. It enables the accurate quantification of metabolites, the measurement of metabolic flux (the rate of turnover of molecules through a pathway), and the discovery of new metabolic routes. nih.govnih.gov In the context of the cholinergic system, stable isotope-labeled acetylcholine and its precursors, like choline (B1196258), are used to investigate the rates of synthesis, release, and breakdown of this neurotransmitter. This provides critical information about the health and function of cholinergic neurons, which are known to degenerate in diseases like Alzheimer's. nih.gov

The integration of stable isotope labeling with high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has revolutionized the ability to study system-wide metabolic changes. creative-proteomics.comuit.no This combination of technologies allows for the precise measurement of labeled compounds in complex biological samples, such as brain tissue or microdialysates, providing a dynamic and mechanistic understanding of the cholinergic system that is unattainable with traditional, label-free methods. nih.govnih.gov

Rationale for Deuterium Substitution at the 1,1,2,2 Positions of Acetylcholine: Isotopic Effects and Analytical Advantages

The choice to substitute deuterium (B1214612) for hydrogen at the 1,1,2,2 positions on the ethylene (B1197577) backbone of the acetylcholine (B1216132) molecule is a deliberate strategy rooted in the principles of isotopic effects and the requirements of modern analytical techniques.

Isotopic Effects: The primary relevant isotopic effect is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond due to deuterium's greater mass. beilstein-journals.orgnih.gov This difference means that more energy is required to break a C-D bond, leading to a slower rate for any chemical reaction where this bond cleavage is the rate-limiting step. nih.gov While the enzymatic hydrolysis of acetylcholine by acetylcholinesterase primarily occurs at the ester linkage, deuteration at other sites can subtly influence the molecule's stability and interactions without altering its fundamental biological activity at nicotinic and muscarinic receptors. bio-techne.com The key is that the deuteration is not at a site of primary metabolism, which could drastically change its properties, but rather provides stability for its use as an analytical tool. nih.gov

Analytical Advantages: The most significant advantage of using Acetylcholine-1,1,2,2-D4 chloride is for isotope dilution mass spectrometry (IDMS), a gold-standard quantitative method. nih.govresearchgate.net In this technique, a known quantity of the deuterated standard is added to a biological sample. researchgate.net The deuterated standard is chemically identical to the endogenous analyte (acetylcholine) and thus behaves the same way during sample extraction, purification, and ionization. spectroscopyonline.com

However, due to its increased mass (four extra neutrons), it is easily distinguished from the native acetylcholine by a mass spectrometer. nih.gov Acetylcholine-1,1,2,2-D4 has a mass-to-charge ratio (m/z) of 150, while native acetylcholine has an m/z of 146. nih.govnih.gov This four-unit mass difference provides a clear separation in the mass spectrum, preventing signal overlap. By measuring the ratio of the signal intensity of the native analyte to the deuterated internal standard, researchers can calculate the precise concentration of acetylcholine in the original sample with high accuracy and reproducibility. researchgate.net

The placement of deuterium on the ethylene bridge ensures that the label is not lost during fragmentation in the mass spectrometer, a process known as tandem mass spectrometry (MS/MS). The primary fragments used for quantification also retain the deuterium label, leading to a reliable analysis. nih.gov

Interactive Table 1: Mass Spectrometry (MS/MS) Transitions for Acetylcholine and its Deuterated Analog

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Use |

| Acetylcholine | 146 | 87 | Analyte Quantifier nih.govnih.gov |

| Acetylcholine | 146 | 60 | Analyte Qualifier oup.com |

| Acetylcholine-1,1,2,2-D4 | 150 | 91 | Internal Standard Quantifier nih.govnih.gov |

| Acetylcholine-1,1,2,2-D4 | 150 | 60 | Internal Standard Qualifier |

Historical Development and Contemporary Utility of Acetylcholine 1,1,2,2 D4 Chloride As a Research Tool

The journey to using Acetylcholine-1,1,2,2-D4 chloride as a sophisticated research tool follows the broader history of neuroscience and analytical chemistry. Following the identification and synthesis of acetylcholine (B1216132) in the late 19th and early 20th centuries, early methods for its measurement relied on bioassays, which were often indirect and lacked specificity. uthscsa.eduwikipedia.org The 1970s saw the advent of more specific techniques like gas chromatography-mass spectrometry (GC-MS), but these methods required chemical derivatization to make the acetylcholine molecule volatile. uthscsa.edu

The development of "soft ionization" techniques for mass spectrometry, such as electrospray ionization (ESI), combined with liquid chromatography (LC), revolutionized the analysis of non-volatile and thermally fragile molecules like acetylcholine. nih.govresearchgate.net This paved the way for the direct measurement of the intact neurotransmitter from biological fluids.

The crucial innovation for accurate quantification was the application of the stable isotope dilution method. nih.gov The synthesis of deuterated analogs of acetylcholine, including this compound, provided the ideal internal standard for these LC-MS/MS assays. nih.govresearchgate.net The use of a stable isotope-labeled internal standard is considered the most reliable method for quantification because it compensates for any analyte loss during sample preparation and for variations in instrument response (ion suppression or enhancement). researchgate.net

Today, this compound is a commercially available and widely used reagent in neurochemical research. lgcstandards.com Its primary utility is in studies that require the precise measurement of acetylcholine levels to understand the function and dysfunction of the cholinergic system. For instance, it is essential for quantifying the low, basal levels of acetylcholine in brain microdialysates—samples collected from living brain tissue—often without the need for enzyme inhibitors that would artificially alter the system's dynamics. nih.gov This allows for a more accurate depiction of the cholinergic environment in both healthy and disease models.

Overview of Key Research Paradigms and Methodologies Utilizing Acetylcholine 1,1,2,2 D4 Chloride

Strategies for the Regioselective Deuteration of Acetylcholine Precursors

The synthesis of this compound necessitates the specific placement of deuterium (B1214612) atoms on the ethylene (B1197577) bridge of the choline moiety. This regioselectivity is critical to maintain the compound's chemical reactivity while providing a distinct mass shift for analytical purposes.

A primary strategy involves the deuteration of an ethanolamine (B43304) precursor. The ethanolamine backbone can be deuterated at the 1,1,2,2 positions using deuterium oxide (D₂O) under either acidic or basic catalysis. This method is effective in achieving high levels of isotopic enrichment. Another approach is to use a "base-free" enolate of a suitable precursor, which is then quenched with a deuterium source. researchgate.net The choice of the deuterium donor and the reaction conditions are critical factors that influence the regioselectivity and efficiency of the deuteration process. researchgate.net For instance, using [D4]acetic acid has been shown to be effective for the C-deuteration of certain enolates. researchgate.net

Recent advancements have also explored novel catalytic systems, such as supported iridium nanoparticles, for the regioselective deuteration of various organic molecules. chemrxiv.org These methods offer the potential for late-stage deuteration, which can be advantageous in complex synthetic pathways. chemrxiv.org

Chemical Synthesis Pathways for this compound: Reaction Optimization and Scale-Up Considerations

The most common synthetic route to this compound involves a multi-step process. A key precursor, choline chloride-1,1,2,2-d4, is often synthesized first. sigmaaldrich.com This can be achieved by reacting ethylene oxide-d₄ with trimethylamine (B31210).

Once the deuterated choline precursor is obtained, the synthesis of this compound typically proceeds through the following steps:

Deuteration of the Ethanolamine Moiety : As mentioned previously, the ethanolamine backbone is deuterated at the 1,1,2,2 positions.

Quaternization with Trimethylamine : The deuterated ethanolamine intermediate is then reacted with trimethylamine in the presence of a chloride source to form the quaternary ammonium (B1175870) group.

Acetylation : The final step is the acetylation of the deuterated choline to yield this compound.

Spectroscopic and Chromatographic Techniques for Purity Assessment and Isotopic Enrichment Verification of this compound

A combination of spectroscopic and chromatographic methods is essential to confirm the chemical purity and verify the isotopic enrichment of this compound.

Spectroscopic Techniques:

Mass Spectrometry (MS) : This is a primary tool for verifying isotopic enrichment. The mass spectrum of this compound will show a molecular ion peak with a mass shift of +4 Da compared to the non-deuterated acetylcholine. nih.gov Tandem mass spectrometry (MS/MS) can further confirm the location of the deuterium atoms by analyzing the fragmentation pattern. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR is used to confirm the absence of proton signals at the deuterated positions (1,1,2,2), thereby verifying the successful incorporation of deuterium. ²H NMR can also be employed to directly observe the deuterium signals. epj-conferences.org Quantitative NMR (qNMR) can be used to assess the purity of the compound against a certified reference material. mdpi.com

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) : HPLC coupled with various detectors (e.g., UV, electrochemical detection) is a standard method for assessing the chemical purity of this compound. nih.gov It separates the target compound from any impurities or starting materials.

Liquid Chromatography-Mass Spectrometry (LC-MS) : This powerful combination provides both separation and mass information, allowing for the simultaneous assessment of purity and isotopic enrichment. nih.govnih.govmdpi.com LC-MS/MS methods have been developed for the sensitive and accurate quantification of acetylcholine and its deuterated analogs in various biological matrices. nih.govmdpi.com

The table below summarizes the key analytical techniques and their applications in the analysis of this compound.

| Analytical Technique | Application | Key Findings |

| Mass Spectrometry (MS) | Isotopic Enrichment Verification | Molecular ion peak shift of +4 Da. nih.gov |

| ¹H NMR Spectroscopy | Isotopic Enrichment Verification | Absence of proton signals at deuterated positions. |

| HPLC | Chemical Purity Assessment | Separation from impurities. nih.gov |

| LC-MS/MS | Purity, Isotopic Enrichment, and Quantification | High sensitivity and specificity for analysis in complex matrices. nih.govmdpi.com |

Investigation of Deuterium Exchange Stability and Isotopic Retention of this compound in Biological and Experimental Media

A critical aspect of using deuterated compounds as internal standards is their isotopic stability. The deuterium atoms in this compound must remain bonded to the carbon backbone and not exchange with protons from the surrounding medium, especially in biological and experimental settings.

Studies have shown that the carbon-deuterium (C-D) bonds in this compound are generally stable under physiological conditions. The choice of deuteration at sp³-hybridized carbons, rather than more acidic positions, contributes to this stability. However, it is important to consider that extreme pH or enzymatic activity could potentially lead to some back-exchange.

The retention of the isotopic label during analytical procedures is also crucial. In chromatographic separations, a phenomenon known as the "isotope effect" can sometimes be observed, where the deuterated compound may elute slightly differently from its non-deuterated counterpart. nih.gov While this effect is often minimal, it is an important consideration for developing robust and accurate quantitative assays. nih.govnih.gov The use of Acetylcholine-1,1,2,2-D4, with four deuterium atoms, is sometimes preferred over more heavily deuterated analogs like the d9-trimethyl version to minimize potential isotope effects in LC-MS analysis. nih.gov

The stability of deuterated compounds can be influenced by the specific biological matrix. For instance, studies involving brain microdialysates have successfully utilized this compound as an internal standard, indicating its stability in this complex environment. nih.govresearchgate.net

Application of this compound as an Internal Standard in Quantitative Mass Spectrometry

The use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of accurate and reliable quantitative bioanalysis by mass spectrometry. nih.gov This deuterated analog co-elutes with the endogenous analyte during chromatographic separation and experiences similar ionization effects, effectively compensating for variations in sample preparation and instrument response. nih.gov The +4 mass-to-charge (m/z) ratio shift of this compound (m/z 150) compared to acetylcholine (m/z 146) allows for their simultaneous but distinct detection, ensuring that the quantification of the endogenous neurotransmitter is not confounded by experimental variability. nih.gov

Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods for Endogenous Acetylcholine and Choline Quantification

LC-MS/MS has become a preferred method for the sensitive and specific quantification of acetylcholine and its precursor, choline, in complex biological matrices like brain microdialysates and cerebrospinal fluid. nih.govresearchgate.netnih.govwaters.comtdl.org The development of these methods often involves the use of this compound as an internal standard to ensure accuracy. nih.govresearchgate.netnih.govtdl.org

Researchers have developed rapid and robust LC-MS/MS methods utilizing various chromatographic techniques. For instance, reversed-phase ion-pair chromatography with an ion-pairing agent like heptafluorobutyric acid has been successfully employed to achieve rapid separation of acetylcholine. nih.govnih.gov Another approach involves hydrophilic interaction liquid chromatography (HILIC), which is well-suited for the retention of highly polar compounds like acetylcholine and choline. waters.comlcms.czresearchgate.netnih.gov The use of a CORTECS UPLC HILIC column, for example, has been shown to improve peak resolution, sensitivity, and speed of analysis for the simultaneous quantification of acetylcholine, histamine, and their metabolites in human cerebrospinal fluid. waters.com

The validation of these LC-MS/MS methods is critical and typically assesses parameters such as linearity, sensitivity (limit of detection and quantification), accuracy, precision, and stability. nih.govmdpi.commdpi.comnih.gov The inclusion of this compound as an internal standard is integral to achieving the high levels of accuracy and precision required for bioanalytical method validation according to regulatory guidelines. nih.gov

Below is a table summarizing key aspects of a validated LC-MS/MS method for acetylcholine and choline quantification:

| Parameter | Method Details |

| Instrumentation | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Internal Standard | This compound |

| Chromatography | Reversed-phase ion-pair or Hydrophilic Interaction Liquid Chromatography (HILIC) |

| Ionization | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) nih.govresearchgate.netnih.gov |

| Detection | Selected Reaction Monitoring (SRM) |

| Key Validation Metrics | Linearity (R² > 0.99), High Sensitivity (low nM or pM detection limits), Good Accuracy and Precision researchgate.netnih.govnih.gov |

Optimization of Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies for Acetylcholine and Choline Analysis

While LC-MS/MS is more commonly used for acetylcholine analysis, GC-MS methods have also been developed, particularly for the simultaneous quantification of acetylcholine, choline, and other compounds in tissue samples. nih.govresearchgate.net These methods often require derivatization to convert the non-volatile acetylcholine and choline into more volatile forms suitable for gas chromatography. researchgate.net

The use of deuterated internal standards, such as nonadeuterated acetylcholine and choline, is crucial for accurate quantification in GC-MS assays. nih.gov Optimization of GC-MS methodologies involves refining the derivatization process, chromatographic conditions, and mass spectrometric parameters to achieve the desired sensitivity and selectivity. researchgate.net For example, a capillary GC/MS assay has been developed for the simultaneous quantitation of arecoline (B194364), acetylcholine, and choline in biological tissue, utilizing hexadeuterated arecoline and nonadeuterated acetylcholine and choline as internal standards. nih.gov This method demonstrated linearity over a wide concentration range and could detect picomole levels of the analytes. nih.gov

Strategies for Mitigating Matrix Effects and Enhancing Robustness in Biological Samples using this compound

Matrix effects, which are the suppression or enhancement of ionization of the analyte of interest by co-eluting components in the biological matrix, are a significant challenge in quantitative mass spectrometry. scribd.comgoogle.com The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to mitigate these effects. nih.govresearchgate.netwaters.comresearchgate.net

Because the deuterated internal standard has nearly identical physicochemical properties to the endogenous analyte, it experiences the same matrix effects. nih.gov By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and robust quantification. nih.govresearchgate.net

Other strategies to minimize matrix effects include:

Effective Sample Preparation: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction can help to remove interfering components from the sample before analysis. researchgate.net

Chromatographic Separation: Optimizing the chromatographic method to separate acetylcholine from matrix components can also reduce ion suppression. waters.com

Choice of Ionization Source: In some cases, atmospheric pressure chemical ionization (APCI) may be less susceptible to matrix effects than electrospray ionization (ESI) for certain applications. researchgate.netnih.gov

Bioanalytical Method Validation Parameters Employing this compound

The validation of bioanalytical methods is essential to ensure that the data generated is reliable and reproducible. The use of this compound as an internal standard is a key component of this validation process for acetylcholine quantification. nih.govresearchgate.netwaters.com

Assessment of Linearity, Sensitivity, and Specificity for Neurotransmitter Detection in Complex Matrices

Linearity: This is assessed by analyzing a series of calibration standards at different concentrations. The use of this compound helps to ensure a linear response over a wide dynamic range by correcting for any non-linearities caused by matrix effects or instrument response. researchgate.netmdpi.comnih.gov A linear regression analysis is performed, and a high correlation coefficient (typically R² > 0.99) indicates a good linear relationship. nih.govmdpi.com

Sensitivity: The lower limit of quantification (LLOQ) is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. nih.govnih.gov The use of a deuterated internal standard contributes to achieving low LLOQs by improving the signal-to-noise ratio and reducing variability at low concentrations. researchgate.netnih.gov

Specificity: This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov The use of tandem mass spectrometry (MS/MS) with selected reaction monitoring (SRM) provides high specificity by monitoring a specific precursor-to-product ion transition for both acetylcholine and its deuterated internal standard. nih.govresearchgate.net

The following table presents typical validation parameters for an LC-MS/MS method for acetylcholine:

| Validation Parameter | Typical Acceptance Criteria | Role of this compound |

| Linearity (R²) | > 0.99 nih.govmdpi.com | Corrects for non-linear responses, extending the linear range. researchgate.net |

| LLOQ | Low nM to pM range researchgate.netnih.govnih.gov | Improves signal-to-noise, enabling lower detection limits. researchgate.netnih.gov |

| Specificity | No significant interference at the retention time of the analyte. nih.gov | The distinct m/z ensures that the internal standard signal does not interfere with the analyte signal. nih.gov |

Determination of Accuracy, Precision, and Reproducibility in Research Sample Analysis

Accuracy: This refers to the closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of the nominal concentration. mdpi.commdpi.commdpi.com The use of this compound is critical for achieving high accuracy by compensating for analyte loss during sample processing and for variations in instrument response. nih.govresearchgate.net

Precision: This measures the degree of scatter between a series of measurements. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Intra-day precision assesses variability within a single day, while inter-day precision assesses variability across different days. mdpi.commdpi.commdpi.com The internal standard minimizes variability, leading to improved precision. nih.govresearchgate.net

Reproducibility: This refers to the ability of the method to produce consistent results over time and in different laboratories. The use of a well-characterized internal standard like this compound is fundamental to achieving reproducible results. nih.govnih.gov

The following table summarizes accuracy and precision data from a validated bioanalytical method:

| QC Level | Accuracy (% of Nominal) | Precision (%RSD) |

| Low | 85-115% mdpi.com | < 15% mdpi.com |

| Medium | 85-115% mdpi.com | < 15% mdpi.com |

| High | 85-115% mdpi.com | < 15% mdpi.com |

Advanced Sample Preparation Techniques Compatible with this compound Trace Analysis

The trace-level analysis of acetylcholine and its deuterated internal standard, this compound, from complex biological matrices necessitates efficient and robust sample preparation techniques. The primary goals of these techniques are to extract the analyte of interest, remove interfering substances, and concentrate the sample to a level suitable for instrumental analysis. The compatibility of the sample preparation method with the subsequent analytical platform, especially liquid chromatography-mass spectrometry (LC-MS), is crucial.

Several advanced sample preparation techniques have been developed and optimized for the analysis of acetylcholine, which are directly applicable to its deuterated form. These methods are designed to be compatible with the polar nature of acetylcholine and to minimize its degradation by cholinesterases present in biological tissues.

Liquid-Liquid Extraction (LLE) is a conventional method that can be adapted for acetylcholine extraction. However, due to the high polarity of acetylcholine, it often requires ion-pairing agents to enhance its partitioning into an organic solvent. This method can be laborious and may suffer from emulsion formation.

Solid-Phase Extraction (SPE) is a more common and efficient technique for the cleanup and pre-concentration of acetylcholine from biological fluids and tissue homogenates. nih.gov Various SPE sorbents have been utilized, with weak cation exchange (WCX) and hydrophilic-lipophilic balanced (HLB) sorbents being particularly effective. For instance, Oasis WCX SPE cartridges have been successfully used for the selective extraction of quaternary amines like acetylcholine. waters.com The protocol typically involves conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte with a suitable solvent. researchgate.net Dual-layer SPE cartridges, combining different sorbent chemistries, have also been employed for enhanced cleanup of complex matrices like propolis. nih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is another sample preparation approach that has been adapted for the analysis of polar compounds in various matrices. researchgate.net This method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a cleanup step using a mixture of salts and sorbents. nih.gov

Direct Injection of a crude extract is a simpler and faster approach, often used when coupled with a highly selective and sensitive analytical technique like tandem mass spectrometry (MS/MS). nih.gov In this method, the biological sample is typically deproteinized with a solvent like acetonitrile, centrifuged, and the supernatant is directly injected into the LC-MS/MS system. waters.combevital.no While fast, this method may lead to greater matrix effects and faster contamination of the analytical instrument.

The choice of the sample preparation technique depends on the nature of the biological matrix, the required sensitivity, the available instrumentation, and the desired sample throughput.

Interactive Data Table: Advanced Sample Preparation Techniques for this compound Analysis

| Technique | Principle | Typical Sorbent/Solvent System | Application | Advantages | Disadvantages | References |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | Oasis WCX, Oasis HLB, C18, Polystyrene-divinylbenzene | Biological fluids (CSF, plasma), tissue homogenates | High recovery, good cleanup, pre-concentration | Can be time-consuming, requires method development | nih.govwaters.comresearchgate.net |

| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Acetonitrile/water with ion-pairing agents | Biological fluids | Established technique | Labor-intensive, potential for emulsion formation | researchgate.net |

| QuEChERS | Extraction with an organic solvent followed by dispersive SPE cleanup. | Acetonitrile, magnesium sulfate, PSA, C18 | Food and environmental samples, adaptable to biological matrices | Fast, high throughput, low solvent usage | Matrix effects can still be a concern | nih.govresearchgate.net |

| Direct Injection | Minimal sample preparation, direct analysis of deproteinized supernatant. | Acetonitrile for protein precipitation | High-throughput screening, analysis of less complex matrices | Very fast, simple | High matrix effects, potential for instrument contamination | nih.govwaters.combevital.no |

| Microdialysis | In vivo sampling of extracellular fluid through a semi-permeable membrane. | Artificial cerebrospinal fluid as perfusate | In vivo monitoring of neurotransmitter levels in the brain | Provides real-time physiological information, clean samples | Low recovery, requires specialized equipment | nih.govresearchgate.net |

Comparative Analysis of Different Analytical Platforms Utilizing this compound (e.g., Electrochemical, Enzymatic, Spectroscopic)

The quantification of acetylcholine, often in conjunction with its deuterated internal standard, can be achieved through various analytical platforms. Each platform offers a unique set of advantages and limitations in terms of sensitivity, selectivity, cost, and throughput. The most prominent platforms include liquid chromatography-mass spectrometry (LC-MS), electrochemical methods, and enzymatic/spectroscopic assays.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is widely regarded as the gold standard for the quantification of acetylcholine and its isotopologues due to its high sensitivity and selectivity. researchgate.net This technique separates acetylcholine from other sample components using liquid chromatography, typically hydrophilic interaction liquid chromatography (HILIC) or reversed-phase chromatography with an ion-pairing agent. waters.comnih.gov The separated analyte is then ionized, and the mass spectrometer detects and quantifies the specific mass-to-charge ratio (m/z) of the parent ion and its fragments. The use of this compound as an internal standard, with its distinct m/z, allows for highly accurate and precise quantification by correcting for any variations during the analytical process. nih.govresearchgate.net LC-MS/MS methods can achieve very low limits of detection (LOD), often in the picomolar to femtomolar range. researchgate.net

Electrochemical Detection methods offer high sensitivity and rapid response times for the analysis of electroactive species. strategian.com However, acetylcholine itself is not easily oxidized at standard electrode potentials. Therefore, electrochemical detection of acetylcholine is typically achieved indirectly. One common approach involves the use of an enzyme-based biosensor where acetylcholinesterase (AChE) hydrolyzes acetylcholine to choline. Choline is then oxidized by choline oxidase, producing hydrogen peroxide, which is an electroactive species that can be detected amperometrically. strategian.com Fast-scan cyclic voltammetry (FSCV) is another powerful electrochemical technique that can provide sub-second temporal resolution for monitoring neurotransmitter dynamics in vivo. strategian.com While highly sensitive, electrochemical methods can be susceptible to interference from other electroactive compounds in the sample.

Enzymatic and Spectroscopic Methods encompass a range of techniques. Enzymatic assays, similar to those used in electrochemical detection, can be coupled with colorimetric or fluorometric readouts. yakhak.orgpublichealthtoxicology.com For example, the hydrogen peroxide produced from the enzymatic cascade can react with a chromogenic or fluorogenic substrate, and the resulting color or fluorescence intensity is proportional to the acetylcholine concentration. These assays can be adapted for high-throughput screening in microplate formats. Spectrophotometric methods, while generally less sensitive than LC-MS/MS, can be cost-effective and straightforward. yakhak.org Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful spectroscopic technique for structural elucidation and can also be used for quantitative analysis, although it has lower sensitivity compared to other methods.

Interactive Data Table: Comparative Analysis of Analytical Platforms for this compound

| Analytical Platform | Principle | Sensitivity (Typical LOD) | Selectivity | Throughput | Cost | Key Advantages | Key Disadvantages | References |

| LC-MS/MS | Chromatographic separation followed by mass-based detection of parent and fragment ions. | pM to fM | Very High | Moderate to High | High | Gold standard for quantification, high specificity, applicable to complex matrices. | High initial instrument cost, requires skilled operators. | nih.govresearchgate.netresearchgate.net |

| Electrochemical Detection (Enzymatic) | Enzymatic conversion of acetylcholine to an electroactive species (e.g., H₂O₂) which is then detected. | nM to pM | Good to High | Moderate | Moderate | High sensitivity, real-time in vivo monitoring capability (FSCV). | Indirect detection, potential for interference from other electroactive species. | strategian.com |

| Enzymatic/Spectrophotometric Assays | Enzymatic reaction produces a colored or fluorescent product that is measured. | µM to nM | Good | High | Low | Cost-effective, suitable for high-throughput screening. | Indirect detection, lower sensitivity than LC-MS/MS, potential for interferences. | yakhak.orgpublichealthtoxicology.com |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | mM to µM | High | Low | Very High | Provides structural information, non-destructive. | Low sensitivity, not suitable for trace analysis. | nih.gov |

Studies on the Biosynthesis and Metabolic Turnover of Acetylcholine

The synthesis and breakdown of acetylcholine are fundamental processes for cholinergic signaling. The use of isotopically labeled precursors, such as deuterated choline, has been instrumental in dissecting these pathways.

Elucidation of Choline Uptake and Acetylcholine Synthesis Rates via Labeled Precursors

The journey of acetylcholine begins with the uptake of its precursor, choline, into the presynaptic terminal. This process is primarily mediated by a high-affinity choline uptake (HACU) system, which is a rate-limiting step in acetylcholine synthesis. williams.edu To investigate these initial stages, researchers utilize deuterated variants of choline, such as the precursor to this compound, to trace its path from the extracellular space into the neuron and its subsequent conversion to acetylcholine.

Studies using synaptosomes, isolated nerve terminals, have employed different deuterated forms of choline to track its uptake and acetylation. nih.gov For instance, by pre-incubating synaptosomes with one deuterated choline variant and then introducing another, scientists can monitor the fate of different choline pools. nih.gov These experiments have revealed that prior depolarization of the neuron enhances choline uptake, suggesting a dynamic regulation of the synthesis pathway in response to neuronal activity. nih.govnih.gov Furthermore, research has shown that while extracellular labeled choline is readily taken up and acetylated, intraterminal pools of choline may not be as readily available for acetylcholine synthesis. nih.gov

Table 1: Key Findings on Choline Uptake and Acetylcholine Synthesis

| Finding | Experimental Approach | Reference |

|---|---|---|

| Enhanced choline uptake following prior depolarization. | Use of deuterated choline variants in synaptosome preparations. | nih.gov |

| High-affinity choline uptake is a rate-limiting step in acetylcholine synthesis. | Studies on choline transport systems. | williams.edu |

| Acetylcholine synthesis rates are dependent on precursor availability. | Measurement of acetylcholine formation from labeled precursors. | sigmaaldrich.com |

| Choline from phosphatidylcholine breakdown can be used for acetylcholine synthesis. | Isotopic labeling in neuronal cell lines. | nih.gov |

| Depolarization-induced acetylcholine release leads to a compensatory increase in its synthesis. | Use of radiolabeled choline in isolated atria. | nih.gov |

Characterization of Choline Acetyltransferase (ChAT) Activity and Regulation with this compound as Substrate or Tracer

Choline acetyltransferase (ChAT) is the enzyme responsible for synthesizing acetylcholine from choline and acetyl-CoA. wikipedia.org this compound can be used as a tracer to assess the activity and regulation of ChAT. By providing deuterated choline as a substrate, the formation of deuterated acetylcholine can be measured, offering a direct assessment of ChAT's enzymatic rate.

Furthermore, investigations into neurodegenerative conditions like Alzheimer's disease have explored the impact of amyloid-β peptide oligomers on cholinergic function. Research has shown that these oligomers can inhibit ChAT activity in cultured cholinergic neurons, providing a potential mechanism for the cholinergic dysfunction observed in the disease. nih.gov

Dynamics of Acetylcholine Release, Diffusion, and Reuptake Mechanisms

Once synthesized, acetylcholine is packaged into synaptic vesicles and released into the synaptic cleft upon neuronal stimulation. The use of this compound allows for the precise tracking of these subsequent events.

In Vitro Systems for Monitoring Stimulated Acetylcholine Release using Isotopic Tracers

In vitro preparations, such as cultured neurons and synaptosomes, provide controlled environments to study the mechanisms of acetylcholine release. By pre-loading these systems with deuterated choline to generate a pool of this compound, researchers can then stimulate the neurons and measure the release of the labeled neurotransmitter. This approach allows for the quantification of acetylcholine release in response to various stimuli and the investigation of the factors that modulate this process.

For instance, studies have demonstrated that depolarization of neurons, often induced by high potassium concentrations, triggers the calcium-dependent release of acetylcholine. nih.gov The use of isotopic tracers in these experiments confirms that the released acetylcholine originates from the newly synthesized pool.

Microdialysis and Perfusion Methodologies in Experimental Models to Track this compound Kinetics

Microdialysis is a powerful in vivo technique that allows for the sampling of neurotransmitters from the extracellular fluid of the brain in awake, freely moving animals. nih.govnih.gov By perfusing a microdialysis probe with a physiological solution, molecules from the surrounding tissue diffuse across a semi-permeable membrane and are collected for analysis.

When this compound is used in conjunction with microdialysis, it can be introduced into the brain via the perfusion fluid (a technique known as retrodialysis) to study its diffusion and clearance. Alternatively, deuterated choline can be administered systemically, and the subsequent appearance of labeled acetylcholine in the microdialysate can be monitored to assess its synthesis and release in real-time. This methodology provides invaluable data on the pharmacokinetics of acetylcholine in the living brain. researchgate.net The high sensitivity of detection methods like liquid chromatography-tandem mass spectrometry is crucial for measuring the low concentrations of acetylcholine and its deuterated counterpart in microdialysis samples. nih.gov

Enzymatic Hydrolysis of this compound by Cholinesterases

The action of acetylcholine in the synaptic cleft is terminated by its rapid hydrolysis into choline and acetate, a reaction catalyzed by cholinesterase enzymes, primarily acetylcholinesterase (AChE). duke.edunih.gov

The use of this compound allows for the study of the kinetics of this enzymatic breakdown. By incubating the deuterated substrate with purified cholinesterases or tissue homogenates, the rate of its disappearance and the appearance of its deuterated choline product can be measured. This can provide insights into the efficiency of the enzyme and whether the deuterium substitution affects the rate of hydrolysis (a kinetic isotope effect).

Studies on the hydrolysis of acetylcholine and its analogs have shown that the reaction follows Michaelis-Menten kinetics. nih.gov The enzymatic activity of cholinesterases is crucial for maintaining normal cholinergic function, and its inhibition can lead to an accumulation of acetylcholine in the synapse, with significant physiological consequences. tmc.edu

Kinetic Analysis of Acetylcholinesterase (AChE) Activity in Research Extracts and Models

Acetylcholinesterase (AChE) is the primary enzyme responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft, terminating the neurotransmitter's signal. nih.gov Understanding the kinetics of this enzyme is crucial. The use of deuterated substrates like this compound allows for the investigation of the kinetic isotope effect (KIE), which provides insight into the reaction mechanism. wikipedia.orgnih.gov A KIE occurs when replacing an atom with its heavier isotope alters the rate of a chemical reaction, typically because the cleavage of the bond involving the heavier isotope is part of the rate-determining step. wikipedia.org

In the context of AChE, substituting hydrogen with deuterium in the acetyl group can lead to a secondary KIE. Computational studies investigating the hydrolysis of acetylthiocholine (B1193921), a substrate analog, suggest that the b-deuterium isotope effect is sensitive to the geometry of the transition state. ichtj.waw.pl An observed inverse isotope effect (where the deuterated compound reacts slower) for AChE-catalyzed hydrolysis suggests that the enzyme's active site compresses the transition state. ichtj.waw.pl

Kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax) are fundamental to characterizing enzyme activity. libretexts.org Km represents the substrate concentration at which the reaction rate is half of Vmax, and it can be an indicator of the binding affinity between the enzyme and substrate. libretexts.org Vmax reflects the maximum rate of the reaction when the enzyme is saturated with the substrate. libretexts.org While specific kinetic values for this compound are not broadly published, kinetic analyses are routinely performed on AChE with various substrates and inhibitors to determine these parameters. For example, studies with the substrate acetylthiocholine have reported Km values around 8 x 10-5 M. libretexts.org Inhibition studies using different compounds also rely on determining changes in Km and Vmax to classify the type of inhibition (e.g., competitive, uncompetitive, or mixed). ugm.ac.idnih.gov

Interactive Table: Key Kinetic Parameters in Enzyme Analysis This table provides representative data for educational purposes and may not reflect the specific values for this compound.

| Parameter | Description | Example Value (Acetylthiocholine) | Significance in Research |

|---|---|---|---|

| Km (Michaelis Constant) | Substrate concentration at which the reaction velocity is half of Vmax. libretexts.org | ~3.8 mM ugm.ac.id | Indicates the affinity of the enzyme for the substrate; a lower Km generally suggests a higher affinity. libretexts.org |

| Vmax (Maximum Velocity) | The maximum rate of reaction when the enzyme is saturated with substrate. libretexts.org | ~1.3 µM/min ugm.ac.id | Represents the turnover rate of the enzyme under saturating substrate conditions. |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. libretexts.org | Varies by enzyme/condition | Measures the catalytic efficiency of a single enzyme molecule. libretexts.org |

Investigation of Butyrylcholinesterase (BChE) Contributions to Acetylcholine Degradation

While AChE is the principal enzyme for ACh hydrolysis, another enzyme, butyrylcholinesterase (BChE), also contributes to its degradation. elsevier.esnih.gov BChE, sometimes called pseudocholinesterase, is found in plasma, the liver, and the nervous system. elsevier.esyoutube.com It has a broader substrate specificity compared to AChE and can hydrolyze various choline esters. nih.govyoutube.com

In certain conditions, particularly when AChE activity is compromised, BChE may play a more significant role as a backup system for ACh hydrolysis. nih.gov Research comparing the two enzymes shows they have distinct active sites, which accounts for their different substrate specificities and interactions with inhibitors. mdpi.com For instance, the active site gorge of BChE is larger than that of AChE due to differences in the aromatic amino acid residues that line it. mdpi.com

Using isotopically labeled acetylcholine, such as this compound, is essential in research aiming to differentiate the metabolic contributions of AChE versus BChE in tissue homogenates or in vivo. By using mass spectrometry, researchers can precisely measure the rate of formation of deuterated choline from the hydrolysis of this compound. This allows for the calculation of the specific activity of each enzyme, especially when used in combination with selective inhibitors for AChE or BChE. nih.gov

Interactive Table: Comparison of Acetylcholinesterase and Butyrylcholinesterase

| Feature | Acetylcholinesterase (AChE) | Butyrylcholinesterase (BChE) |

|---|---|---|

| Primary Location | Neuromuscular junctions, cholinergic synapses, red blood cells. elsevier.esyoutube.com | Liver, plasma, pancreas, central nervous system. elsevier.esyoutube.com |

| Substrate Specificity | Highly specific for acetylcholine. elsevier.es | Broad; hydrolyzes butyrylcholine, succinylcholine, and other esters. youtube.com |

| Primary Role | Rapid termination of synaptic transmission. elsevier.es | Metabolism of various esters, detoxification, co-regulation of ACh levels. youtube.commdpi.com |

| Active Site Gorge | Narrower, lined with more aromatic residues. mdpi.com | Wider, allowing for larger substrates. mdpi.com |

Cholinergic Receptor Interactions and Signal Transduction Pathways in Research Contexts

Acetylcholine exerts its effects by binding to two major classes of receptors: nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors. nih.govwikipedia.org These receptors are fundamentally different in their structure and signaling mechanisms. wikipedia.org this compound is primarily used in these contexts not to alter the biological response, but as a stable isotope-labeled internal standard for liquid chromatography-mass spectrometry (LC-MS) analysis. This technique allows for the precise and accurate quantification of endogenous acetylcholine released from cells or tissues in response to various stimuli, which is essential for studying receptor activation dynamics. nih.gov

Research on Nicotinic Acetylcholine Receptor (nAChR) Activation and Desensitization

Nicotinic acetylcholine receptors are ligand-gated ion channels. wikipedia.org Upon binding of two acetylcholine molecules, the receptor undergoes a conformational change that opens a central pore, allowing cations like Na⁺, K⁺, and sometimes Ca²⁺ to flow through, leading to rapid depolarization and cellular excitation. wikipedia.orgjove.com nAChRs are pentameric proteins composed of various combinations of subunits (e.g., α, β, γ, δ, ε), with the specific subunit composition determining the receptor's pharmacological and physiological properties. wikipedia.org

A key feature of nAChRs is desensitization, a process where prolonged exposure to an agonist like acetylcholine causes the channel to close and become unresponsive, even while the agonist remains bound. nih.govuky.edu This process is complex and can occur in multiple phases (fast and slow), reflecting the transition of the receptor through different conformational states. nih.govrupress.org The kinetics of desensitization and recovery are influenced by factors such as agonist concentration and the receptor's subunit composition. nih.govjneurosci.org For instance, receptors containing the β2 subunit tend to desensitize more rapidly than those with the β4 subunit. jneurosci.org

Interactive Table: Properties of Nicotinic Acetylcholine Receptors (nAChRs)

| Property | Description | Key Research Findings |

|---|---|---|

| Structure | Pentameric ligand-gated ion channel. jove.com | Composed of various α and β subunits; different combinations (e.g., α4β2, α7) have distinct properties. wikipedia.orgjneurosci.org |

| Activation | Binding of acetylcholine opens a non-selective cation channel. wikipedia.org | Leads to influx of Na⁺ and K⁺, causing rapid membrane depolarization. wikipedia.orgjove.com |

| Desensitization | Loss of response upon prolonged agonist exposure. nih.gov | Occurs via fast and slow kinetic phases; influenced by subunit composition and agonist concentration. nih.govjneurosci.org |

| Recovery | Receptor returns to a responsive state after agonist removal. | Recovery kinetics can be slower after longer agonist exposure, suggesting multiple desensitized states. nih.gov |

Muscarinic Acetylcholine Receptor (mAChR) Mediated Signaling Pathways in Experimental Systems

In contrast to nAChRs, muscarinic acetylcholine receptors are G-protein coupled receptors (GPCRs). nih.govnih.gov They consist of a single polypeptide chain that spans the cell membrane seven times. youtube.com There are five subtypes of mAChRs (M1-M5), which couple to different intracellular G-proteins to initiate diverse signaling cascades. nih.govwikipedia.org This coupling allows for a slower but more varied and prolonged cellular response compared to nAChRs.

The five subtypes are broadly grouped by the G-protein they activate:

M1, M3, M5 Receptors: These subtypes primarily couple to Gq/11 proteins. nih.govnih.gov Activation of Gq/11 stimulates the enzyme phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) triphosphate (IP₃) and diacylglycerol (DAG). youtube.comnih.gov IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates protein kinase C (PKC). nih.govyoutube.com

M2, M4 Receptors: These subtypes couple to Gi/o proteins. nih.govnih.gov Activation of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic AMP (cAMP). nih.govyoutube.com The βγ-subunits of the Gi/o protein can also directly activate certain ion channels, such as inwardly rectifying potassium channels, leading to membrane hyperpolarization. nih.gov

These distinct pathways allow mAChRs to regulate a wide array of physiological functions, from smooth muscle contraction (M3) to slowing the heart rate (M2). youtube.comnih.gov

Interactive Table: Muscarinic Acetylcholine Receptor (mAChR) Signaling Pathways

| Receptor Subtype | Primary G-Protein Coupled | Key Second Messengers | Primary Cellular Effect |

|---|---|---|---|

| M1, M3, M5 | Gq/11nih.govnih.gov | IP₃, DAG, intracellular Ca²⁺ youtube.com | Excitatory; e.g., smooth muscle contraction, glandular secretion. youtube.com |

| M2, M4 | Gi/onih.govnih.gov | ↓ cAMP nih.govyoutube.com | Inhibitory; e.g., decreased heart rate, inhibition of neurotransmitter release. youtube.comnih.gov |

In Vivo Research Applications of Acetylcholine 1,1,2,2 D4 Chloride in Experimental Systems Non Human

Spatiotemporal Mapping of Acetylcholine (B1216132) Dynamics in Brain Regions and Peripheral Tissues

While Acetylcholine-1,1,2,2-D4 chloride is not primarily used for real-time spatial mapping in the same way as fluorescent sensors, it is instrumental in the spatiotemporal analysis of acetylcholine dynamics by enabling the measurement of turnover rates in discrete brain regions and peripheral tissues. This technique provides a quantitative snapshot of cholinergic activity in specific anatomical locations at a given time point after the administration of the labeled precursor.

The methodology involves introducing a deuterated choline (B1196258) precursor and then measuring the ratio of deuterated acetylcholine to endogenous acetylcholine. This allows for the calculation of the acetylcholine turnover rate, which is a reliable indicator of the functional activity of cholinergic neurons. Studies in animal models have utilized this approach to compare acetylcholine synthesis and release across different brain areas, such as the cerebral hemisphere, cerebral cortex, hippocampus, and cerebellum. nih.gov This provides a detailed map of regional differences in cholinergic tone and how it might be altered by physiological or pathological conditions.

For instance, research has demonstrated that acetylcholine turnover rates can vary significantly between different brain regions, reflecting the diverse roles of the cholinergic system in cognitive and motor functions. This method of quantifying regional acetylcholine dynamics is crucial for understanding the baseline physiological state of the cholinergic system and for identifying region-specific alterations in disease models.

Investigating Cholinergic System Contributions to Neurophysiological Processes and Behaviors in Animal Models

The cholinergic system is known to be a key modulator of a wide range of neurophysiological processes and behaviors, including learning, memory, attention, and arousal. nih.gov The use of this compound and its precursors in animal models allows for a quantitative investigation of the cholinergic system's involvement in these functions.

By measuring acetylcholine turnover, researchers can correlate changes in cholinergic activity with specific behaviors. For example, an increase in acetylcholine turnover in the hippocampus, a brain region critical for memory formation, can be observed during learning tasks. This provides direct evidence for the role of the cholinergic system in cognitive processes.

Furthermore, this isotopic labeling technique can be used to study the effects of various stimuli or environmental changes on cholinergic neurotransmission. By exposing animal models to different conditions and subsequently measuring deuterated acetylcholine levels, scientists can gain insights into how the cholinergic system responds and adapts to maintain homeostasis or mediate behavioral responses. The ability to quantify acetylcholine dynamics provides a powerful tool to link the molecular and cellular aspects of cholinergic neurotransmission to complex behaviors observed in the whole animal.

Modeling Cholinergic Dysregulation in Preclinical Disease Models Using Isotopic Tracers (e.g., Fragile X Syndrome, Neurodegeneration)

Isotopic tracers like this compound are particularly valuable in the study of diseases where cholinergic dysfunction is implicated, such as in neurodegenerative disorders and developmental syndromes. nih.gov These tracers allow for the precise quantification of alterations in acetylcholine metabolism in preclinical animal models of these conditions.

A notable example is the use of deuterium-labeled choline (D4Ch) to investigate acetylcholine dynamics in a mouse model of Fragile X syndrome (FXS), a genetic disorder that causes intellectual disability and autism. nih.gov In one such study, researchers administered D4Ch to both Fmr1 knock-out (KO) mice, which model FXS, and wild-type (WT) control mice. They then measured the levels of endogenous acetylcholine (D0ACh), deuterated acetylcholine (D4ACh), endogenous choline (D0Ch), and deuterated choline (D4Ch) in various brain regions. nih.gov

The findings revealed significant alterations in choline dynamics in the hippocampus and cerebral cortex of the KO mice, suggesting that cholinergic dysregulation may contribute to the pathogenesis of FXS. nih.gov Specifically, the study found age-dependent decreases in D4ACh in both WT and KO mice, but with different patterns. nih.gov Furthermore, there were sex-specific differences in choline levels in the cortex, cerebellum, and hippocampus of KO mice compared to WT mice. nih.gov

| Brain Region | Genotype | Sex | D4ACh (pmol/mg protein) | D4Ch (pmol/mg protein) |

|---|---|---|---|---|

| Cerebral Cortex | WT | Female | Data not specified | Lower than KO Females |

| Cerebral Cortex | KO | Female | Data not specified | Significantly greater than WT Females |

| Hippocampus | WT | Female | Data not specified | Lower D4Ch |

| Hippocampus | KO | Female | Data not specified | Lower D4Ch |

This type of detailed analysis in preclinical models is crucial for understanding the underlying neurobiology of diseases and for identifying potential therapeutic targets within the cholinergic system.

Pharmacodynamic Studies in Animal Models Utilizing this compound to Assess Drug Action and Target Engagement

This compound serves as a valuable tool in pharmacodynamic studies to assess the mechanism of action and target engagement of drugs that modulate the cholinergic system. By using a deuterated substrate, researchers can develop sensitive and specific assays to measure the activity of key enzymes in the acetylcholine lifecycle, such as acetylcholinesterase (AChE).

For example, a novel assay was developed using acetylcholine-d4 as a surrogate substrate to measure AChE activity in the brains of mice. nih.gov This method, which utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect the product choline-d4, was applied to study mouse models of Alzheimer's disease. nih.gov The study found that AChE activity was significantly higher in the brains of Alzheimer's model mice compared to control mice. nih.gov

Crucially, this assay was then used to evaluate the in vivo efficacy of an AChE inhibitor, huperzine A. nih.gov Treatment with this inhibitor led to a partial decrease in the measured AChE activity in the Alzheimer's model mice, demonstrating target engagement. nih.gov This application highlights how deuterated acetylcholine can be used to quantify the pharmacodynamic effects of a drug on its intended target in a living animal model. Such studies are essential for the preclinical development of new therapies targeting the cholinergic system.

| Experimental Group | Measured Parameter | Observation |

|---|---|---|

| AD Mouse Model vs. Control | AChE Activity | Significantly higher in AD model |

| AD Mouse Model + Huperzine A | AChE Activity | Partially decreased |

Emerging Methodologies and Future Research Trajectories for Acetylcholine 1,1,2,2 D4 Chloride

Integration of Deuterated Acetylcholine (B1216132) Techniques with Advanced Imaging Modalities (e.g., Hyperpolarized MRI, PET Precursors)

The use of deuterated acetylcholine analogs, specifically Acetylcholine-1,1,2,2-D4 chloride, is pivotal in the advancement of non-invasive imaging techniques for studying cholinergic system dynamics. The integration of these stable isotope-labeled compounds with modalities like hyperpolarized Magnetic Resonance Imaging (MRI) and as precursors for Positron Emission Tomography (PET) is opening new avenues for real-time metabolic assessment. nih.gov

Hyperpolarized MRI, enhanced by Dynamic Nuclear Polarization (DNP), allows for a significant increase in the signal-to-noise ratio, enabling the tracking of metabolic pathways in vivo. researchgate.net A stable-isotope labeled choline (B1196258) analog, [1,1,2,2-D(4), 2-(13)C]choline chloride, has been developed as a promising molecular probe for this purpose. nih.gov Following DNP hyperpolarization, the ¹³C position in this molecule shows a 24% polarization in its liquid state. nih.gov Critically, this molecule can be enzymatically converted by acetyltransferase into hyperpolarized [1,1,2,2-D(4), 2-(13)C]acetylcholine. nih.govdtu.dk The distinct chemical shifts of the ¹³C label in choline and acetylcholine allow for the separate detection of the precursor and its product. nih.gov

A key requirement for successful hyperpolarized studies is a sufficiently long longitudinal relaxation time (T1). Research has shown that the deuterated choline analog has a T1 of 35 seconds at 11.8 T, while the resulting hyperpolarized deuterated acetylcholine exhibits a T1 of 34 seconds at 14.1 T. researchgate.netnih.gov This longevity is crucial for allowing enough time to administer the probe and acquire images of its metabolic conversion. These developments are vital for potentially monitoring acetylcholine synthesis in the brain, offering insights into conditions where cholinergic signaling is disrupted. nih.gov

While direct use of this compound as a PET precursor is less documented, its role as an internal standard in methodologies that support PET studies is established. For instance, LC-MS/MS methods that quantify neurotransmitter levels, validated using deuterated standards, provide crucial biochemical data that can be correlated with findings from dual-tracer PET studies in neurodegenerative disease research. nih.govresearchgate.net This correlative approach enhances the interpretation of PET imaging data by providing a more complete picture of the underlying neurochemistry.

| Hyperpolarized Probe | Magnetic Field (T) | T1 Relaxation Time (s) | Polarization (%) |

| [1,1,2,2-D(4), 2-(13)C]choline chloride | 11.8 | 35 | 24 |

| [1,1,2,2-D(4), 2-(13)C]acetylcholine | 14.1 | 34 | N/A |

This table summarizes the key properties of a hyperpolarized deuterated choline probe and its metabolic product, acetylcholine, which are critical for its use in advanced MRI studies. researchgate.netnih.gov

High-Throughput Screening and Miniaturization of Acetylcholine Assays Utilizing Deuterated Standards

This compound is an indispensable tool in the development and validation of high-throughput screening (HTS) and miniaturized assays for quantifying acetylcholine. Its primary role is as an internal standard in mass spectrometry-based methods, which offer high sensitivity and specificity. mdpi.com The use of a deuterated standard is critical because its chemical and physical properties are nearly identical to the endogenous analyte, but its increased mass allows it to be distinguished by the mass spectrometer. This ensures accurate quantification by correcting for analyte loss during sample preparation and variations in instrument response. diva-portal.org

A prime example of this application is the development of a reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of multiple neurotransmitters, including acetylcholine, in the model organism Caenorhabditis elegans. nih.govresearchgate.net This method utilizes this compound as the internal standard and is effective for high-throughput analysis due to the short life cycle of C. elegans, which allows for the rapid generation of large sample quantities. nih.govmdpi.com

Such HTS methods are powerful for investigating the effects of genetic mutations or potential therapeutic compounds on the cholinergic system. For instance, the method was used to quantify acetylcholine levels in a C. elegans strain with a deletion of the acetylcholinesterase genes (ace-1Δ::ace-2Δ). As expected, these mutants, incapable of degrading acetylcholine, showed significantly higher levels of the neurotransmitter compared to wildtype worms. nih.govmdpi.com This demonstrates the utility of deuterated standards in enabling robust and scalable assays for neurobiology and drug discovery. The principles of using deuterated acetylcholine in LC-MS/MS assays are broadly applicable and can be adapted for various biological samples and model systems, potentially with modifications to the sample preparation process. mdpi.com

| C. elegans Strain | Genotype Description | Measured Acetylcholine Level (Relative to Wildtype) |

| Bristol N2 | Wildtype | 1x |

| GG201 | ace-1Δ::ace-2Δ (Acetylcholinesterase knockout) | 18x |

This table shows the results from an LC-MS/MS assay using this compound as an internal standard to quantify acetylcholine levels in wildtype and mutant C. elegans. The data highlights the significant accumulation of acetylcholine in worms lacking the primary degradation enzyme. mdpi.com

Computational Modeling and Simulation of Cholinergic Kinetics Informed by this compound Data

Data derived from studies using this compound and its precursors are fundamental for building and refining computational models of cholinergic kinetics. While direct modeling studies based on this specific compound are emerging, the empirical data generated are precisely the inputs required for such simulations.

Kinetic models in systems biology aim to mathematically describe the dynamic behavior of metabolic and signaling pathways. To be accurate, these models require precise parameters for reaction rates, transport, and decay processes. Studies using deuterated compounds provide this essential information. For example:

Enzyme Kinetics: Mass spectrometry imaging (MSI) techniques have utilized deuterated acetylcholine to visualize and quantify cholinesterase activity in situ. researchgate.net By applying a deuterated substrate to tissue sections, the enzymatic product (deuterated choline) can be distinguished from endogenous pools, allowing for a precise measurement of enzyme activity rates in specific anatomical regions. diva-portal.orgresearchgate.net This spatial and quantitative data on enzyme kinetics is invaluable for creating realistic computational models of neurotransmitter degradation.

Metabolic Flux: As detailed in section 6.1, hyperpolarized MRI studies using [1,1,2,2-D(4), 2-(13)C]choline chloride provide real-time data on the rate of acetylcholine synthesis. nih.gov The measured T1 relaxation times of the hyperpolarized substrate and product are critical parameters that must be incorporated into any computational model aiming to simulate the metabolic flux through this pathway as observed by MRI. researchgate.netnih.gov

By incorporating these experimentally-derived parameters, computational models can more accurately simulate the complex dynamics of acetylcholine synthesis, release, and degradation. These simulations can then be used to predict how the cholinergic system might respond to pharmacological interventions or pathological conditions, guiding further experimental research and drug development.

Potential for Novel Applications of this compound in Systems Neurobiology and Multi-Omics Research

The application of this compound is expanding beyond simple quantification into the broader fields of systems neurobiology and multi-omics research. Its utility as an internal standard in mass spectrometry-based platforms allows for the integration of quantitative neurotransmitter data with other omics layers, such as genomics and transcriptomics, to build a more holistic understanding of nervous system function.

Systems Neurobiology: In systems neurobiology, researchers aim to understand how complex behaviors arise from the interactions of molecules, cells, and circuits. Using model organisms like C. elegans, studies employing this compound have revealed the deep interdependence of different neurotransmitter systems. nih.govmdpi.com For example, a study on C. elegans mutants not only confirmed the expected increase in acetylcholine in acetylcholinesterase knockouts but also revealed an unexpected concurrent reduction in GABA levels. mdpi.com This highlights how a genetic change affecting one neurotransmitter system can have cascading effects on others, a key concept in neuro-homeostasis that can be quantitatively explored using deuterated standards. mdpi.com

Multi-Omics Research: Mass Spectrometry Imaging (MSI) represents a powerful approach for "spatial omics," enabling the visualization of the distribution of multiple molecular species within a tissue section. diva-portal.org The use of deuterated acetylcholine in MSI allows for the in situ study of enzymatic pathways and neuropharmacodynamics. diva-portal.orgresearchgate.net This technique can map the distribution of acetylcholine and its metabolites, and assess how drug candidates alter this distribution, providing a spatial dimension to multi-omics studies. By correlating these spatial molecular maps with genomic or proteomic data from the same tissue, researchers can gain unprecedented insights into the localized biochemical effects of genetic variations or drug treatments.

The continued use of this compound in these advanced analytical platforms will be crucial for untangling the complexity of neurochemical signaling and its role in health and disease.

Q & A

Basic Research Questions

Q. How is Acetylcholine-1,1,2,2-D4 chloride synthesized, and what are the critical deuterium incorporation steps?

- Methodological Answer : The synthesis involves deuterium labeling at the 1,1,2,2 positions of the ethanol moiety. Precursors like deuterated ethanol (CD3CD2OH) or deuterated choline derivatives (e.g., Choline-1,1,2,2-d4 chloride) are used as starting materials. Acetylation of deuterated choline with acetyl chloride under anhydrous conditions yields the target compound. Key steps include ensuring >99% isotopic purity via controlled reaction conditions and purification using column chromatography or recrystallization .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H and ²H NMR) confirms deuterium placement and quantifies isotopic enrichment. Infrared (IR) spectroscopy identifies functional groups (e.g., ester C=O stretch at ~1740 cm⁻¹). Mass spectrometry (MS) with electrospray ionization (ESI) validates molecular weight (185.68 g/mol) and isotopic distribution. High-performance liquid chromatography (HPLC) ensures chemical purity (>97%) .

Q. How should researchers assess the stability of this compound under experimental conditions?

- Methodological Answer : Stability studies require pH-controlled environments (e.g., pH 3–6 buffers) to minimize alkaline hydrolysis. Hydrolysis kinetics can be monitored via HPLC or enzymatic assays using acetylcholinesterase. For long-term storage, lyophilization and storage at –20°C in desiccated, light-protected vials are recommended. Degradation products (e.g., choline and acetate) should be quantified using ion chromatography .

Advanced Research Questions

Q. How does isotopic labeling with deuterium influence acetylcholine’s receptor binding kinetics in neurochemical studies?

- Methodological Answer : Deuterium substitution at the 1,1,2,2 positions alters the molecule’s vibrational modes, potentially affecting hydrogen bonding with nicotinic acetylcholine receptors (nAChRs). To study this, perform competitive binding assays using radiolabeled [³H]-acetylcholine and compare dissociation constants (Kd) between deuterated and non-deuterated forms. Surface plasmon resonance (SPR) or patch-clamp electrophysiology can further resolve kinetic differences in receptor activation .

Q. What experimental designs are optimal for tracing deuterated acetylcholine in metabolic pathways?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) to track deuterated acetylcholine and its metabolites (e.g., choline-d4). Isotope dilution assays with internal standards (e.g., acetylcholine-d9) improve quantification accuracy. In vivo studies may employ microdialysis in rodent models, coupled with stable isotope tracing to map cholinergic pathways in real time .

Q. How can researchers leverage kinetic isotope effects (KIEs) to study acetylcholine hydrolysis mechanisms?

- Methodological Answer : Compare hydrolysis rates of this compound and non-deuterated acetylcholine under identical enzymatic (e.g., acetylcholinesterase) or chemical (alkaline) conditions. KIEs are calculated as , where values >1 indicate deuteration slows bond cleavage. Use stopped-flow spectrophotometry or quench-flow systems to capture transient intermediates and validate reaction mechanisms .

Methodological Considerations for Data Contradictions

Q. How should discrepancies in deuterium incorporation rates across studies be addressed?

- Methodological Answer : Cross-validate synthesis protocols (e.g., precursor purity, reaction time) using orthogonal techniques like ²H NMR and isotope-ratio MS. Replicate experiments under controlled humidity and temperature to minimize environmental variability. Report isotopic enrichment levels explicitly in publications to enable direct comparisons .

Q. What controls are critical when comparing deuterated and non-deuterated acetylcholine in functional assays?

- Methodological Answer : Include (1) solvent controls (e.g., deuterium-free buffers), (2) isotopic internal standards, and (3) non-deuterated acetylcholine as a baseline. Account for solvent isotope effects by using deuterated solvents (e.g., D2O) in parallel experiments. Normalize data to protein concentration or cell viability to mitigate batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.